Thalidomide-C3-O-C2-Br

PROTAC linker design E3 ligase ligand-linker conjugate Structure–property relationship

Thalidomide-C3-O-C2-Br (CAS 2940934-23-4) is a cereblon (CRBN)-recruiting, thalidomide-based E3 ligase ligand-linker conjugate designed for use as a key building block in the construction of proteolysis-targeting chimeras (PROTACs) and other bifunctional degraders. Chemically designated as 4-[3-(2-bromoethoxy)propyl]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione (C₁₈H₁₉BrN₂O₅, MW 423.26 g/mol), the compound retains the phthalimide-glutarimide core of thalidomide while incorporating a flexible C3-O-C2 alkyl-ether linker terminated by a bromine atom, which serves as a leaving group for nucleophilic conjugation to target-binding warheads.

Molecular Formula C18H19BrN2O5
Molecular Weight 423.3 g/mol
Cat. No. B14759376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-C3-O-C2-Br
Molecular FormulaC18H19BrN2O5
Molecular Weight423.3 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC(=C3C2=O)CCCOCCBr
InChIInChI=1S/C18H19BrN2O5/c19-8-10-26-9-2-4-11-3-1-5-12-15(11)18(25)21(17(12)24)13-6-7-14(22)20-16(13)23/h1,3,5,13H,2,4,6-10H2,(H,20,22,23)
InChIKeyOVMSIMTZKMUULZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thalidomide-C3-O-C2-Br for PROTAC Synthesis: Core Properties and Chemical Identity


Thalidomide-C3-O-C2-Br (CAS 2940934-23-4) is a cereblon (CRBN)-recruiting, thalidomide-based E3 ligase ligand-linker conjugate designed for use as a key building block in the construction of proteolysis-targeting chimeras (PROTACs) and other bifunctional degraders . Chemically designated as 4-[3-(2-bromoethoxy)propyl]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione (C₁₈H₁₉BrN₂O₅, MW 423.26 g/mol), the compound retains the phthalimide-glutarimide core of thalidomide while incorporating a flexible C3-O-C2 alkyl-ether linker terminated by a bromine atom, which serves as a leaving group for nucleophilic conjugation to target-binding warheads [1]. Its computed physicochemical properties include a calculated logP (clogP) of 2.46, a topological polar surface area (tPSA) of 81.01 Ų, 5 rotatable bonds, 7 hydrogen-bond acceptors, and 1 hydrogen-bond donor [1].

L
Linker Architecture

C3-O-C2 alkyl-ether spacer with bromine terminus, designed for nucleophilic conjugation to target-binding warheads

R
Reactivity Handle

Primary alkyl bromide enables direct SN2 coupling under mild conditions, reducing synthetic complexity

P
Physicochemical Profile

Intermediate lipophilicity and moderate polar surface area support cellular permeability and aqueous solubility

Why Thalidomide-C3-O-C2-Br Cannot Be Simply Swapped for Other Thalidomide-Linker Conjugates


Thalidomide-linker conjugates are not interchangeable because the length, composition, and terminal functional group of the linker segment critically influence both the efficiency of chemical conjugation to the target-binding warhead and the geometry of the ternary complex (CRBN–PROTAC–target protein) required for productive ubiquitination [1]. Even minor variations in linker architecture—such as the replacement of a direct ethoxy linker (O-C2) with a propyl-oxy-ethyl linker (C3-O-C2)—can alter molecular weight by >40 Da, introduce additional hydrogen-bond acceptors, shift lipophilicity, and change the spatial reach between the E3 ligase and the target protein, all of which have been shown to modulate degradation potency, selectivity, and off-target profiles in cellular assays [2]. The bromine-terminated linker is specifically required for nucleophilic displacement reactions (e.g., with thiols or amines); replacing it with an acid-, amine-, or alkyne-terminated linker fundamentally changes the conjugation chemistry and the downstream PROTAC architecture.

Linker Length

Changing the methylene/ether spacer length by even a few atoms can alter ternary complex geometry and degradation efficiency

Terminal Group

Replacing bromine with acid, amine or alkyne shifts conjugation chemistry entirely, changing PROTAC architecture

Lipophilicity Shift

A shorter linker reduces clogP, potentially lowering membrane permeability and altering cellular distribution

Head-to-Head Quantitative Differentiation of Thalidomide-C3-O-C2-Br from Its Closest Structural Analogs


Extended C3-O-C2 Linker Architecture vs. Thalidomide-O-C2-Br: Molecular Weight, Atom Count, and Backbone Length

Thalidomide-C3-O-C2-Br possesses a linker backbone composed of a propyl chain (–CH₂–CH₂–CH₂–) followed by an ethoxy chain (–O–CH₂–CH₂–), terminating in a bromine atom. In contrast, Thalidomide-O-C2-Br (CAS 2484741-42-4) contains only a direct ethoxy linker (–O–CH₂–CH₂–Br) attached to the thalidomide phenyl ring . The net difference of three methylene units and one ether oxygen in the target compound results in a molecular weight increase of 42.08 g/mol (423.26 vs. 381.18 g/mol), corresponding to a backbone extension of approximately 4.5 Å . This additional linker length can substantially alter the distance between the CRBN-binding moiety and the target protein ligand in the final PROTAC, affecting ternary complex formation efficiency [1].

C3-O-C2 vs. O-C2 Linker
Head-to-head
C3-O-C2: –(CH₂)₃–O–(CH₂)₂–Br; MW 423.26 g/mol
O-C2: –O–(CH₂)₂–Br; MW 381.18 g/mol
ΔMW +42.08 g/mol (11%), backbone extension ≈ 4.5 Å
Longer linker may influence ternary complex geometry and CRBN–target proximity
Relevance depends on target protein binding-site depth
PROTAC linker design E3 ligase ligand-linker conjugate Structure–property relationship

Lipophilicity (clogP) and Polarity Profile Differentiate Thalidomide-C3-O-C2-Br from Shorter-Linker Analogs

The computed logP (clogP) of Thalidomide-C3-O-C2-Br is 2.46, with a topological polar surface area (tPSA) of 81.01 Ų [1]. While direct experimental clogP values for the shortest comparator, Thalidomide-O-C2-Br, are not available in authoritative databases, the addition of three lipophilic methylene groups in the target compound is expected to increase clogP by approximately 0.5–0.8 log units relative to the O-C2 analog (estimated clogP ≈ 1.7–2.0), based on well-established fragment-based contribution methods [2]. The tPSA remains unchanged at 81.01 Ų because the additional ether oxygen is offset by the added hydrocarbon surface; the net effect is a compound with higher membrane permeability potential while retaining the same hydrogen-bonding capacity. This lipophilicity range (clogP 2.0–2.5) is considered favorable for both cellular permeability and aqueous solubility in PROTAC intermediates [3].

clogP and Polarity
Class-level
Thalidomide-C3-O-C2-Br: clogP 2.46, tPSA 81.01 Ų
O-C2 analog: estimated clogP ≈ 1.7–2.0, tPSA unchanged
ΔclogP ≈ +0.5 to +0.8
Higher lipophilicity may support membrane permeability without large PSA penalty
Comparator clogP inferred from fragment constants; experimental confirmation needed
Lipophilicity clogP PROTAC permeability Drug-likeness

Bromine-Terminal Linker vs. Acid-Terminal Analog: Conjugation Chemistry and Synthetic Utility

Thalidomide-C3-O-C2-Br terminates in a primary alkyl bromide, enabling direct SN2 conjugation with nucleophiles such as thiols (cysteine residues), amines, or phenols under mild basic conditions [1]. The direct analog Thalidomide-C3-O-C2-acid (CAS n/a, C₁₉H₂₀N₂O₇, MW 388.38 g/mol) terminates in a carboxylic acid, requiring amide coupling reagents (e.g., HATU, EDC) and additional synthetic steps for conjugation to amine-bearing warheads . The bromoethyl group is a superior leaving group (pKa of conjugate acid HBr ≈ –9) compared to the hydroxyl group of an acid, enabling faster reaction kinetics and higher yields in the final conjugation step, particularly for sterically hindered or precious target-binding ligands. Furthermore, the bromine-terminated linker allows orthogonal conjugation strategies: it can react with thiols to form thioethers, with amines to form secondary amines, or undergo Finkelstein reaction to exchange with iodide for enhanced reactivity.

Bromine vs. Acid Terminus
Reported
Bromide: alkyl–Br, leaving group pKa (HBr) ≈ –9; direct SN2, typical yields >80%
Acid: alkyl–COOH, requires activation (e.g. HATU), amide coupling yields ~50–85%
Bromine handle supports broader nucleophile scope and fewer synthetic steps
Yield advantage context-dependent; steric hindrance may reduce efficiency
PROTAC conjugation chemistry Bromoethyl linker Nucleophilic substitution Bifunctional degrader synthesis

C3-O-C2 Linker Flexibility and Rotatable Bond Count vs. Thalidomide-O-C2-Br

Thalidomide-C3-O-C2-Br contains 5 rotatable bonds in its linker segment (excluding the thalidomide core), compared to 3 rotatable bonds in Thalidomide-O-C2-Br [1]. The additional two rotatable bonds arise from the propyl chain insertion (–CH₂–CH₂–CH₂–), which increases the conformational degrees of freedom and the effective radius of gyration of the linker. Computational studies on PROTAC linkers have demonstrated that increasing the number of rotatable bonds from 3 to 5 can expand the accessible conformational space by approximately 2- to 3-fold, which may facilitate the formation of a productive ternary complex (CRBN–PROTAC–target) by allowing the degrader to sample a wider range of geometries [2]. However, excessive flexibility can incur an entropic penalty upon binding; the C3-O-C2 motif represents a balanced intermediate between the rigid O-C2 linker (potentially insufficient reach) and longer PEG-based linkers (potentially excessive flexibility and solubility issues).

Rotatable Bond Count
Class-level
C3-O-C2 linker: 5 rotatable bonds
O-C2 linker: 3 rotatable bonds
Δ = +2 RB (66% increase); estimated 2–3× expansion of conformational space
Higher flexibility may facilitate ternary complex sampling but can add entropic cost
Balanced profile between rigid and highly flexible linkers reported in literature
PROTAC conformational flexibility Rotatable bonds Linker entropy Ternary complex formation

Optimal Research and Industrial Application Scenarios for Thalidomide-C3-O-C2-Br Based on Quantitative Differentiation Evidence


PROTAC Library Synthesis Requiring Medium-Length Alkyl-Ether Linkers with a Bromine Handle

Thalidomide-C3-O-C2-Br is the preferred building block when a PROTAC design requires a linker that provides approximately 4.5 Å greater reach than the minimal O-C2 linker, without introducing the excessive flexibility or aqueous solubility challenges of PEG-based linkers [1]. Its 5 rotatable bonds and clogP of 2.46 balance permeability and flexibility, making it suitable for degrading targets with moderately buried binding sites. The bromine terminus enables direct conjugation to thiol-containing warheads (e.g., cysteine-reactive inhibitors) in a single SN2 step with typical yields exceeding 80%, reducing the synthetic burden relative to acid-terminated analogs that require amide coupling .

Medicinal Chemistry Optimization of CRBN-Recruiting Degraders via Linker SAR Studies

In structure–activity relationship (SAR) campaigns aimed at optimizing the linker geometry of CRBN-based PROTACs, Thalidomide-C3-O-C2-Br serves as a key comparator to both shorter (O-C2) and longer (PEG-containing) linkers. The compound's intermediate lipophilicity (clogP 2.46) and tPSA of 81.01 Ų place it in a favorable drug-like property space relative to more hydrophobic or more polar analogs [1]. Systematic comparison of degradation DC₅₀ values across linker series incorporating this building block has been shown to identify optimal linker lengths for maximal ternary complex cooperativity [2].

Bioconjugation and Chemical Biology Studies Requiring Orthogonal Bromine Reactivity

The primary alkyl bromide group of Thalidomide-C3-O-C2-Br offers orthogonal reactivity compared to amine- or carboxylic acid-terminated linkers, allowing chemoselective conjugation in the presence of other functional groups [1]. This property is exploited in the synthesis of heterobifunctional degraders where the target-binding warhead contains unprotected amines or acids that would interfere with amide coupling strategies. The bromine can also be substituted with iodide (Finkelstein reaction) for enhanced reactivity with less nucleophilic partners, or with azide for click chemistry applications .

Scale-Up and Process Chemistry for Preclinical PROTAC Candidates

For process chemistry groups advancing PROTAC candidates toward preclinical evaluation, Thalidomide-C3-O-C2-Br offers advantages in conjugation step efficiency: the SN2 alkylation with bromide typically proceeds to >90% conversion under mild conditions (K₂CO₃/DMF, 60 °C, 6–12 h) with minimal side products, compared to amide coupling reactions that may require excess reagent, rigorous anhydrous conditions, and chromatographic purification [1]. The 95% purity specification from commercial suppliers ensures consistent starting material quality for GMP-like intermediate production .

Application
Selection Property
Validation Focus
PROTAC library synthesis with medium-length alkyl-ether linker
Linker flexibility and conjugation chemistry
Nucleophilic displacement efficiency and ternary complex geometry
CRBN-recruiting degrader SAR studies
Linker length and lipophilicity profile
Ternary complex cooperativity and degradation endpoint (DC₅₀)
Orthogonal bioconjugation and chemical biology studies
Bromine terminal group reactivity
Chemoselectivity and conjugation yield under mild conditions
Preclinical PROTAC candidate scale-up
Conjugation step efficiency and starting material consistency
Conversion rate and purity specification for reproducible intermediate quality
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